2-(Cyanomethyl)indole-13C,15N
Description
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a bicyclic indole system fused to a pyrrole ring, with a cyanomethyl (-CH2CN) group at the C2 position. Isotopic enrichment occurs at the cyanomethyl carbon (13C) and the indolic nitrogen (15N), resulting in the molecular formula 13C C9 H8 15N N and a molecular weight of 158.17 g/mol .
Systematic Nomenclature
- IUPAC Name : 2-(1H-indol-2-yl)(1,2-13C2)ethane(15N)nitrile
- SMILES Notation : c1cccc2c1[nH]c(c2)[13CH2][13C]#[15N]
Structural Comparison
| Property | 2-(Cyanomethyl)indole-13C,15N | Unlabeled Analog (C10H8N2) |
|---|---|---|
| Molecular Formula | 13C C9 H8 15N N | C10H8N2 |
| Molecular Weight (g/mol) | 158.17 | 156.18 |
| Key Isotopes | 13C (C2), 15N (N1) | Natural abundance |
Historical Context of Isotopically Labeled Indole Chemistry
The development of isotopically labeled indoles traces to mid-20th-century advances in tracer methodologies. Early work focused on 14C-labeled indoles for metabolic pathway analysis, but limitations in NMR sensitivity drove interest in 13C and 15N labels. The Fischer indole synthesis—a cornerstone of indole chemistry—was adapted for isotopic incorporation by substituting labeled phenylhydrazines or carbonyl precursors.
Key Milestones:
- 1970s : Introduction of 15N-labeled tryptophan for protein NMR studies, leveraging indole’s role in aromatic amino acid biosynthesis.
- 2000s : Catalytic methods for late-stage 13C labeling of indoles, including ruthenium-mediated metathesis and palladium-catalyzed cross-couplings.
- 2020s : Automated platforms like IsoAnalyst enabled high-throughput analysis of dual-labeled indoles in complex matrices.
Significance of 13C,15N Dual Isotope Labeling
Dual isotopic labeling addresses critical challenges in resolving molecular structures and tracking biochemical fluxes:
Analytical Advantages
- NMR Spectroscopy :
- Mass Spectrometry :
| Technique | Single 13C Labeling | Dual 13C/15N Labeling |
|---|---|---|
| NMR Resolution | Moderate | High |
| MS Signal Specificity | 65–70% | >90% |
| Metabolic Flux Precision | ±15% | ±5% |
Molecular Properties and Classification
Physicochemical Characteristics
- Polarity : Moderate (logP ≈ 1.8 predicted), driven by the nitrile group and aromatic system.
- Solubility : Limited aqueous solubility (~0.1 mg/mL), but miscible with polar aprotic solvents (e.g., DMSO, acetonitrile).
- Stability : Degrades under strong acidic/basic conditions due to nitrile hydrolysis.
Spectral Signatures
- 13C NMR : Distinct peaks at δ 120–125 ppm (C2-13C) and δ 150–155 ppm (indolic 15N-adjacent carbons).
- IR Spectroscopy : ν(C≡N) stretch at 2240 cm⁻¹; N-H wagging at 750 cm⁻¹.
Classification
- Chemical Family : Indole alkaloid derivative
- Functional Groups : Nitrile, pyrrole, benzene
- Isotope Type : Stable (non-radioactive)
| Property | Value | Source |
|---|---|---|
| Exact Mass | 158.069 Da | |
| Isotopic Purity | ≥98% 13C, ≥98% 15N | |
| Storage Conditions | -20°C, inert atmosphere |
Properties
Molecular Formula |
C₉¹³CH₈N¹⁵N |
|---|---|
Molecular Weight |
158.17 |
Synonyms |
1H-Indole-2-acetonitrile-13C,15N; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Functional Group Effects
Table 1: Key Structural Analogs and Their Properties
*Molecular weight adjusted for isotopic enrichment.
Key Observations :
- Substituent Position: The position of functional groups (e.g., C2 vs. C3/C5) alters electronic distribution. For example, the electron-withdrawing -CN group at C2 in 2-(cyanomethyl)indole increases electrophilic substitution reactivity compared to C3-carboxaldehyde derivatives .
- Isotopic Labeling: The ¹³C and ¹⁵N labels in 2-(cyanomethyl)indole-¹³C,¹⁵N differentiate it from non-labeled analogs, enabling precise tracking in metabolic studies (e.g., plant ¹³C/¹⁵N absorption ).
Spectroscopic and Analytical Comparisons
Table 2: NMR and HRMS Data for Selected Compounds
Key Observations :
- The cyanomethyl group in 2-(cyanomethyl)indole would likely show a ¹³C-NMR signal near δ 47–48 ppm for the CH₂ group, similar to analogs in –2 .
- Isotopic labeling shifts HRMS peaks predictably; for example, ¹³C increases the molecular weight by 1 Da per labeled carbon .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(Cyanomethyl)indole-, and how do isotopic labels influence reaction optimization?
- Methodological Answer : The synthesis typically involves alkylation or cyanoethylation of indole derivatives using isotopically labeled reagents. For example, -labeled cyanomethyl groups can be introduced via nucleophilic substitution with -enriched potassium cyanide. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) must be strictly controlled to prevent isotopic dilution. Purification via column chromatography with silica gel (60–120 mesh) and characterization by NMR (referencing shifts at ~110–120 ppm for the cyanomethyl group) are critical .
Q. How should researchers characterize the isotopic purity and structural integrity of 2-(Cyanomethyl)indole-?
- Methodological Answer :
- Mass Spectrometry (MS) : High-resolution LC-MS or MALDI-TOF confirms molecular ion peaks (e.g., [M+H] at m/z 172.1 for -labeled species) and quantifies isotopic enrichment (>98% purity).
- NMR Spectroscopy : NMR detects isotopic shifts (e.g., ~125 ppm for -adjacent carbons), while - HMBC correlations validate connectivity .
- Elemental Analysis : Combustion analysis ensures stoichiometric consistency (e.g., C: 70.1%, N: 17.2% for -labeled compound) .
Q. What stability considerations are critical for handling 2-(Cyanomethyl)indole- in experimental workflows?
- Methodological Answer : The compound is light-sensitive and hygroscopic. Store at –20°C under argon in amber vials. Stability tests (e.g., HPLC monitoring over 72 hours at 4°C and 25°C) reveal <5% degradation under refrigerated conditions. Avoid aqueous buffers with pH >8 to prevent hydrolysis of the nitrile group .
Advanced Research Questions
Q. How do isotopic labels () affect the compound’s reactivity in cross-coupling or cyclization reactions?
- Methodological Answer : Kinetic isotope effects (KIEs) may alter reaction rates. For example, in Pd-catalyzed couplings, -labeled positions exhibit reduced electron density, slowing oxidative addition. Use deuterated solvents (e.g., DMF-d) to track proton/deuterium exchange via NMR. Computational modeling (DFT at B3LYP/6-31G* level) predicts isotopic impacts on transition states .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for 2-(Cyanomethyl)indole- derivatives?
- Methodological Answer :
- Variable Temperature (VT) NMR : Conduct experiments at 298–400 K to identify dynamic effects (e.g., rotational barriers in the cyanomethyl group) .
- Isotopic Perturbation : Compare NMR spectra of singly () vs. doubly () labeled analogs to isolate isotopic contributions.
- X-ray Crystallography : Resolve structural ambiguities; bond lengths for -C≡N (~1.15 Å) vs. -C≡N (~1.16 Å) validate isotopic incorporation .
Q. What strategies mitigate isotopic scrambling during the synthesis of 2-(Cyanomethyl)indole--based probes for metabolic tracing?
- Methodological Answer :
- Quench-Labeling : Halt reactions at 90% completion (monitored by TLC) to minimize back-exchange.
- Enzymatic Assays : Use -specific enzymes (e.g., nitrilases) to verify label retention in biological systems.
- Isotopic Dilution Calibration : Spike unlabeled standards into LC-MS runs to quantify scrambling (<2% acceptable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
